molecular formula C10H14ClNO B6259913 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine CAS No. 910380-95-9

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B6259913
CAS No.: 910380-95-9
M. Wt: 199.7
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Description

2-(5-Chloro-2-ethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative of interest in chemical and neuropharmacology research. This compound features a chloro substituent at the 5-position and an ethoxy group at the 2-position of the aromatic ring, attached to an ethylamine backbone. Substituted phenethylamines with this core structure are frequently investigated for their interactions with serotonin receptor systems, particularly as high-potency agonists at the 5-HT2A receptor . Activation of the 5-HT2A receptor is a key mechanism of action for many serotonergic compounds and is essential for the psychoactive effects of classical psychedelics, making structural analogs valuable tools for probing receptor function and signaling . Researchers utilize such compounds to study receptor-ligand interactions, structure-activity relationships (SAR), and downstream signaling pathways in the central nervous system . The specific pattern of substituents on the phenyl ring is a critical determinant of a compound's affinity, potency, and selectivity at various serotonin receptor subtypes, which can be characterized using methods such as radioligand binding and functional assays like calcium mobilization . This product is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

910380-95-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

93

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 5 Chloro 2 Ethoxyphenyl Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are typically made at the C-N bond of the ethylamine (B1201723) side chain and the ether linkage. amazonaws.com

C-N Bond Disconnection: This is a common and effective strategy for synthesizing amines. amazonaws.com This disconnection points to a two-carbon electrophile and an ammonia (B1221849) equivalent or a masked amino group. This leads to precursors such as 2-(5-chloro-2-ethoxyphenyl)acetaldehyde or 2-(5-chloro-2-ethoxyphenyl)acetonitrile.

Ether Disconnection: Cleavage of the ether bond suggests a precursor like 2-(5-chloro-2-hydroxyphenyl)ethan-1-amine, which can then be etherified. However, this approach is often less direct than the C-N disconnection strategy.

Aryl C-C Bond Disconnection: A more complex disconnection involves breaking the bond between the ethylamine side chain and the aromatic ring. This would lead to a substituted chlorobenzene (B131634) derivative and a two-carbon synthon, but this is generally not a preferred route due to the challenges in creating this bond with the desired regioselectivity.

Based on these strategies, the most common and practical synthetic approaches involve building the ethylamine side chain onto a pre-formed 5-chloro-2-ethoxyphenyl core.

Conventional Synthetic Routes to this compound

Several established methods are employed for the synthesis of this compound, each with its own set of advantages and limitations.

Reductive Amination Pathways

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. organic-chemistry.orgresearchgate.net In the context of synthesizing the target compound, this pathway would typically start from 2-(5-chloro-2-ethoxyphenyl)acetaldehyde.

The general reaction involves the condensation of the aldehyde with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial to optimize the yield and minimize side reactions.

Starting Material Reagents Key Features Reference
2-(5-chloro-2-ethoxyphenyl)acetaldehyde1. Ammonia (or ammonium (B1175870) salt) 2. Reducing agent (e.g., NaBH4, H2/Catalyst)Direct formation of the primary amine from the corresponding aldehyde. Can be performed as a one-pot reaction. organic-chemistry.org

Table 1: Reductive Amination Approach

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has also emerged as a powerful tool for the synthesis of chiral amines. frontiersin.org While not specifically documented for this exact compound, this method offers high enantioselectivity for the synthesis of similar structures. frontiersin.org

Nitrile Reduction Approaches

Another common and reliable route involves the reduction of a nitrile intermediate. This pathway typically begins with the corresponding 2-(5-chloro-2-ethoxyphenyl)acetonitrile.

The nitrile group can be reduced to a primary amine using various strong reducing agents. Lithium aluminum hydride (LAH) is a classic reagent for this transformation, although its reactivity requires careful handling. organic-chemistry.org Alternatively, catalytic hydrogenation over catalysts like Raney nickel or rhodium is also effective. organic-chemistry.org This method is often high-yielding and provides a clean product.

Starting Material Reducing Agent Key Features Reference
2-(5-chloro-2-ethoxyphenyl)acetonitrileLithium aluminum hydride (LAH)Powerful reducing agent, often gives high yields. organic-chemistry.org
2-(5-chloro-2-ethoxyphenyl)acetonitrileCatalytic Hydrogenation (e.g., H2/Raney Ni)Milder conditions compared to LAH, suitable for industrial scale-up. organic-chemistry.org

Table 2: Nitrile Reduction Approaches

Recent advancements have introduced more user-friendly and safer reducing agents, such as borane (B79455) complexes, as alternatives to pyrophoric hydrides like LAH. organic-chemistry.org

Amidation-Reduction Sequences

This two-step sequence involves the formation of an amide followed by its reduction to the amine. The synthesis would start from 2-(5-chloro-2-ethoxyphenyl)acetic acid.

The carboxylic acid is first activated and then reacted with ammonia or an ammonia equivalent to form 2-(5-chloro-2-ethoxyphenyl)acetamide. researchgate.net This amide is subsequently reduced to the target amine. researchgate.net Similar to nitrile reduction, strong reducing agents like LAH or borane complexes are typically used for the amide reduction. researchgate.netnih.gov While this route involves an additional step, it can be advantageous if the corresponding carboxylic acid is more readily available than the aldehyde or nitrile.

Starting Material Reagents Key Features Reference
2-(5-chloro-2-ethoxyphenyl)acetic acid1. Activating agent (e.g., SOCl2), Ammonia 2. Reducing agent (e.g., LAH, BH3)Two-step process from the carboxylic acid. The amide intermediate is often stable and easy to purify. researchgate.netresearchgate.net

Table 3: Amidation-Reduction Sequence

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods. rsc.orgresearchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a key green chemistry technique due to its high atom economy and the use of molecular hydrogen as a clean reductant. google.comrsc.orgnih.gov This method can be applied in both the reductive amination and nitrile reduction pathways.

For instance, the catalytic hydrogenation of 2-(5-chloro-2-ethoxyphenyl)acetonitrile using a heterogeneous catalyst like platinum on carbon can be performed under pressure. google.com An important consideration in the hydrogenation of chlorinated aromatic compounds is the potential for dehalogenation. The use of specific catalysts and additives, such as thiophene, can help to inhibit this side reaction. google.com

Pathway Catalyst Key Features Reference
Nitrile ReductionPlatinum on Carbon (Pt/C)Avoids stoichiometric metal hydride waste. Potential for catalyst recycling. google.com
Reductive AminationRuthenium or Iridium complexesCan enable transfer hydrogenation using hydrogen donors like formic acid or isopropanol. organic-chemistry.org organic-chemistry.org

Table 4: Catalytic Hydrogenation Methods

The development of novel catalysts, including those based on earth-abundant metals, is an active area of research aimed at making these processes more cost-effective and environmentally friendly. nih.gov

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. biosynth.com For the synthesis of this compound, a hypothetical flow process could be envisioned starting from a suitable precursor, such as 2-(5-chloro-2-ethoxyphenyl)acetaldehyde.

In a potential flow setup, a stream of the aldehyde in a suitable solvent could be merged with a stream of an ammonia solution. This mixture would then pass through a heated reactor coil to facilitate imine formation. Subsequently, this stream would be combined with a reducing agent solution before entering a packed-bed reactor containing a supported catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere to effect the reduction of the imine to the primary amine. biosynth.com The continuous nature of this process would allow for in-line purification, potentially through a series of liquid-liquid extraction and separation modules.

While specific data for the target compound is unavailable, the general parameters for similar reductive aminations in flow systems can be considered:

ParameterPotential RangeRationale
Residence Time 1 - 20 minutesShorter residence times are often sufficient in flow reactors due to efficient mixing and heat transfer.
Temperature 25 - 100 °CThe initial imine formation may be favored by gentle heating, while the catalytic reduction might require elevated temperatures.
Pressure (Hydrogen) 1 - 50 barHigher pressures of hydrogen can increase the rate of the catalytic hydrogenation step.
Catalyst Pd/C, Pt/C, Raney NiThese are common heterogeneous catalysts for the reduction of imines and nitriles to amines. biosynth.com

This table represents a hypothetical scenario based on general principles of flow chemistry for reductive amination and is not based on experimental data for the specific target compound.

Chemo-Enzymatic or Biocatalytic Routes

Biocatalysis, particularly the use of enzymes, offers highly selective and environmentally benign alternatives to traditional chemical synthesis. For the preparation of chiral amines, transaminases (TAs) are of significant interest. biosynth.com These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a ketone or aldehyde acceptor. biosynth.com

A chemo-enzymatic route to this compound could commence with the chemical synthesis of the precursor ketone, 1-(5-chloro-2-ethoxyphenyl)ethan-1-one. This ketone could then be subjected to a biocatalytic reductive amination using a suitable transaminase. The choice of a (R)- or (S)-selective transaminase would allow for the stereospecific synthesis of the corresponding enantiomer of the target amine, a critical consideration for many pharmaceutical applications.

The reaction conditions for such a biocatalytic transformation would need to be carefully optimized:

ParameterTypical RangeRationale
Enzyme Transaminase (ω-TA)Specifically chosen for its activity on aryl ketones. sigmaaldrich.com
Amino Donor Isopropylamine, L-AlanineCommon and efficient amino donors for transaminase reactions. biosynth.com
pH 7.0 - 9.0Most transaminases exhibit optimal activity in a neutral to slightly basic pH range.
Temperature 25 - 40 °CMild temperatures are generally used to maintain enzyme stability and activity.
Co-solvent DMSO, MTBEOrganic co-solvents may be required to improve the solubility of the hydrophobic ketone substrate. biosynth.com

This table outlines typical conditions for transaminase-catalyzed reductive aminations and is not based on specific experimental data for the synthesis of this compound.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction parameters is crucial for developing an efficient, scalable, and cost-effective synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact reaction rates and yields. In the context of a reductive amination, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or protic solvents like ethanol (B145695) are often employed. The solvent must be capable of dissolving the starting materials, intermediates, and reagents without interfering with the reaction. Kinetic studies would be essential to understand the rate-determining step and to identify any potential side reactions, such as the formation of secondary amines. bldpharm.com

Catalyst Selection and Loading Studies

For a catalytic reductive amination, the selection of the catalyst is paramount. Different catalysts, such as various forms of palladium, platinum, or nickel, will exhibit different activities and selectivities. biosynth.com Catalyst loading, the amount of catalyst relative to the substrate, is another critical parameter. Higher loadings can increase reaction rates but also add to the cost and complexity of purification. Optimization studies would aim to find the lowest effective catalyst loading that provides a high yield in a reasonable timeframe.

Temperature and Pressure Optimization

Temperature and pressure are key variables, especially in catalytic hydrogenations. Increasing the temperature can accelerate the reaction but may also lead to catalyst deactivation or the formation of byproducts. Similarly, increasing hydrogen pressure can enhance the rate of reduction but requires specialized equipment. A systematic study, potentially using design of experiments (DoE), would be necessary to identify the optimal combination of temperature and pressure that maximizes the yield and purity of this compound.

Mechanistic Investigations of Synthetic Pathways to 2 5 Chloro 2 Ethoxyphenyl Ethan 1 Amine

Detailed Reaction Mechanisms of Key Synthetic Steps

The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine can be conceptually broken down into three key transformations: the formation of the amine group, the creation of the ether linkage, and the introduction of the chloro substituent onto the aromatic ring. The sequence of these steps can vary depending on the chosen synthetic route.

Elucidation of Amine Formation Mechanisms

The introduction of the ethan-1-amine moiety can be achieved through several established synthetic methodologies. One common approach is the reduction of a corresponding nitrile or amide precursor.

Reductive Amination: A plausible route involves the reductive amination of a suitable aldehyde or ketone. libretexts.org This process typically begins with the nucleophilic attack of ammonia (B1221849) or a primary amine on the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine, which is then reduced to the desired amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst. libretexts.org

Gabriel Synthesis: The Gabriel synthesis offers a reliable method for forming primary amines. libretexts.org This pathway starts with the deprotonation of phthalimide (B116566) to form a nucleophilic phthalimide anion. This anion then displaces a halide from a suitable alkyl halide in an SN2 reaction. The resulting N-alkylated phthalimide is subsequently hydrolyzed, often under basic conditions, to release the primary amine. libretexts.org

Hofmann Rearrangement: Another potential, though more complex, route is the Hofmann rearrangement of a primary amide. libretexts.org This reaction involves the treatment of a primary amide with bromine and a strong base. The mechanism proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with one fewer carbon atom than the starting amide. libretexts.org

Mechanistic Aspects of Ether Linkage Formation

The formation of the 2-ethoxy group on the phenyl ring is a critical step in the synthesis. The Williamson ether synthesis is a widely employed and versatile method for this transformation. masterorganicchemistry.com

Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com It involves the reaction of an alkoxide, in this case, ethoxide (CH₃CH₂O⁻), with a suitable alkyl halide or sulfonate. masterorganicchemistry.com For the synthesis of this compound, a plausible precursor would be a 2-hydroxy-4-chlorophenylethan-1-amine derivative, which would be deprotonated with a strong base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) to form the ether linkage. masterorganicchemistry.comyoutube.com The reaction is generally most efficient with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

Halogenation and Substituent Introduction Mechanisms

The introduction of the chloro substituent at the 5-position of the phenyl ring is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile, in this case, a chloronium ion (Cl⁺) or a species that can deliver it, on the electron-rich aromatic ring. The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate the electrophile from molecular chlorine (Cl₂). The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the chloride ion, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. The directing effects of the existing substituents on the ring (the ethoxy and ethanamine groups) will influence the position of chlorination.

Identification of Transition States and Intermediates

The synthetic pathways described above involve several key transition states and intermediates.

Reaction Step Key Intermediates Key Transition States
Reductive Amination Hemiaminal, ImineTransition state for nucleophilic attack, Transition state for hydride transfer
Gabriel Synthesis Phthalimide anion, N-alkylated phthalimideTransition state for SN2 displacement
Williamson Ether Synthesis Alkoxide/PhenoxideTransition state for SN2 displacement
Electrophilic Halogenation Sigma complex (Arenium ion)Transition state for electrophilic attack

Kinetic and Thermodynamic Considerations in Synthesis

The efficiency of each synthetic step is governed by kinetic and thermodynamic factors.

Kinetics: The rates of the SN2 reactions in the Gabriel and Williamson syntheses are dependent on the concentration of both the nucleophile and the electrophile, as well as the nature of the leaving group and the solvent. youtube.com For electrophilic halogenation, the reaction rate is influenced by the concentration of the aromatic substrate and the electrophile, and the activation energy of the reaction.

Stereochemical Control and Diastereoselectivity in Synthesis (if applicable)

If the synthesis starts from or generates a chiral center, stereochemical control becomes an important consideration. For this compound, the carbon atom of the ethanamine side chain attached to the phenyl ring is a potential chiral center.

If a chiral starting material is used, it is crucial to employ reaction conditions that preserve the stereochemistry. For example, SN2 reactions, like the Gabriel and Williamson syntheses, proceed with an inversion of configuration at the electrophilic carbon. If the chiral center is not directly involved in the reaction, its stereochemistry is typically retained.

In cases where a new chiral center is created, for instance, during the reduction of a ketone in a reductive amination, the product may be a racemic mixture of enantiomers. Enantioselective synthesis methods, such as the use of chiral catalysts or auxiliaries, would be necessary to obtain a single enantiomer. For example, chiral versions of this compound, such as (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine, are available, indicating that stereocontrolled syntheses are possible. bldpharm.com

Derivatization and Functionalization Strategies of 2 5 Chloro 2 Ethoxyphenyl Ethan 1 Amine

Transformations at the Amine Functionality

The primary amine group of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine serves as a key handle for a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amidation and Sulfonylation Reactions

The nucleophilic nature of the primary amine readily allows for the formation of amide and sulfonamide linkages. These reactions are fundamental in synthetic organic chemistry.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding amides. researchgate.netmnstate.edu These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. mnstate.edu A variety of coupling reagents can also be employed to facilitate amide bond formation directly from carboxylic acids. researchgate.net The resulting amides are important motifs in many biologically active compounds. nih.gov

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction provides a stable linkage and is a common strategy in the development of therapeutic agents.

Table 1: Examples of Amidation and Sulfonylation Reactions

ReactantReagentProduct Type
This compoundCarboxylic Acid/Acyl ChlorideAmide
This compoundSulfonyl ChlorideSulfonamide

Alkylation and Arylation of the Amine

The nitrogen atom of the amine can be further functionalized through the introduction of alkyl or aryl substituents.

Alkylation: N-alkylation of this compound can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or poly-alkylation can occur. mnstate.edu

Arylation: The introduction of an aryl group onto the amine nitrogen, known as N-arylation, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This powerful method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. acs.org

Table 2: N-Alkylation and N-Arylation Reactions

Reaction TypeReagentCatalyst/ConditionsProduct Type
N-AlkylationAlkyl HalideBaseSecondary/Tertiary Amine
N-ArylationAryl Halide/TriflatePalladium Catalyst, BaseN-Aryl Amine

Formation of Imines and Heterocycles

The primary amine of this compound can participate in condensation reactions and serve as a building block for the synthesis of various heterocyclic systems.

Imine Formation: The reaction of the amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.orglibretexts.org Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines. masterorganicchemistry.com

Heterocycle Synthesis: The amine functionality is a key component in the construction of nitrogen-containing heterocycles. For instance, it can react with dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as pyrroles or pyridines, depending on the reaction partner and conditions. Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can also lead to the formation of fused heterocyclic systems.

Chemical Modifications of the Aromatic Ring System

The substituted phenyl ring of this compound offers opportunities for further functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

The ethoxy and chloro substituents on the aromatic ring direct incoming electrophiles to specific positions. The ethoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring can serve as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. scispace.comnih.gov These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming biaryl structures. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgrsc.org This reaction is a powerful tool for the synthesis of styrenic compounds. rsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a key method for the synthesis of arylalkynes. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerKey CatalystsBond Formed
Suzuki-Miyaura CouplingOrganoboron ReagentPalladium Catalyst, BaseC(aryl)-C(aryl/vinyl)
Heck ReactionAlkenePalladium Catalyst, BaseC(aryl)-C(alkenyl)
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper Co-catalystC(aryl)-C(alkynyl)

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, the molecule possesses two potential directing groups: the ethoxy group and the aminoethyl side chain.

The ethoxy group is a well-established and effective DMG. The oxygen atom's lone pairs can coordinate with the lithium cation, directing deprotonation to one of the adjacent ortho positions. Similarly, the amino group, after suitable protection (e.g., as a carbamate (B1207046) or a silyl-amine), can also serve as a DMG. nih.gov The relative directing ability of these groups, along with the steric environment, would determine the site of lithiation.

In this compound, the position ortho to the ethoxy group is also para to the chloro substituent. The other ortho position is meta to the chloro group. The interplay between the directing power of the ethoxy group and the electronic effects of the chloro substituent would influence the regioselectivity of the lithiation. Generally, the ethoxy group is a stronger directing group than the chloro substituent's deactivating effect. Therefore, lithiation is expected to occur primarily at the C3 position of the benzene (B151609) ring.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This opens up a wide array of possibilities for creating novel derivatives. A general scheme for the directed ortho-metalation of a protected form of the title compound is presented below:

Table 1: Potential Electrophiles for Quenching Ortho-lithiated Intermediates

ElectrophileIntroduced Functional Group
Carbon dioxide (CO₂)Carboxylic acid
Aldehydes/KetonesHydroxymethyl/Hydroxyalkyl
Alkyl halidesAlkyl
DisulfidesThiol
Iodine (I₂)Iodo

It is important to note that the primary amine of the ethanamine side chain would need to be protected prior to lithiation to prevent it from being deprotonated by the strongly basic organolithium reagent. Common protecting groups for amines in this context include tert-butoxycarbonyl (Boc) or silyl (B83357) groups. nih.gov

Manipulation of the Ethoxy Group

The ethoxy group on the aromatic ring presents another handle for the functionalization of this compound.

Ether Cleavage and Re-etherification

The cleavage of aryl ethers is a common transformation in organic synthesis. wikipedia.org This reaction is typically achieved using strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com In the case of an aryl alkyl ether like this compound, the cleavage will selectively yield a phenol (B47542) and an ethyl halide, as the carbon-oxygen bond of the aromatic ring is stronger and less susceptible to nucleophilic attack. libretexts.org

The resulting phenolic derivative, 2-(5-chloro-2-hydroxyphenyl)ethan-1-amine, is a valuable intermediate. The phenolic hydroxyl group can then be re-etherified with a variety of alkylating agents under basic conditions (e.g., using Williamson ether synthesis) to introduce different alkoxy groups, thus creating a library of analogs.

Table 2: Reagents for Ether Cleavage and Re-etherification

ReactionReagents and ConditionsProduct Type
Ether CleavageHBr or HI, heatPhenol
Re-etherificationAlkyl halide, base (e.g., K₂CO₃, NaH)New Ether

Selective Oxidation Reactions

While direct oxidation of the ethoxy group in the presence of other sensitive functional groups is challenging, under specific enzymatic or microbial conditions, oxidative cleavage of ethers can be achieved. For instance, some fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Such a transformation on this compound would likely lead to the corresponding phenol and acetaldehyde. However, the application of such enzymatic methods would require significant research and development to achieve selectivity and efficiency for this specific substrate.

Regioselective and Chemoselective Control in Derivatization

Achieving regioselective and chemoselective control is paramount when derivatizing a multifunctional molecule like this compound. The presence of the chloro, ethoxy, and aminoethyl groups necessitates careful consideration of reaction conditions and the use of protecting groups.

For instance, in electrophilic aromatic substitution reactions, the ethoxy group is an activating, ortho-para directing group, while the chloro substituent is a deactivating, ortho-para directing group. The aminoethyl side chain, if protonated, would be a deactivating, meta-directing group. The outcome of such a reaction would depend on the specific electrophile and the reaction conditions.

Chemoselectivity is also a key consideration. For example, acylation reactions could occur at the amino group or on the aromatic ring (Friedel-Crafts acylation). To ensure acylation occurs at the desired position, protection of the other reactive sites is often necessary. The primary amine is generally more nucleophilic than the aromatic ring, so acylation would likely occur there first under neutral or basic conditions.

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Utilization in Multi-Step Organic Syntheses

The strategic placement of functional groups in 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine makes it an ideal building block for the synthesis of elaborate molecular architectures. The primary amine serves as a nucleophilic center, ready to participate in a variety of bond-forming reactions, while the substituted phenyl ring can engage in electrophilic aromatic substitution, offering pathways to diverse and complex structures.

Formation of Advanced Cyclic Systems

A cornerstone of the synthetic utility of phenylethylamines is their ability to undergo intramolecular cyclization reactions to form heterocyclic systems. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful methods for the synthesis of tetrahydroisoquinolines and related structures, which are common motifs in natural products and pharmaceutically active compounds. wikipedia.orgwikipedia.org

In the context of this compound, the ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the chloro group acts as a deactivator. libretexts.org This electronic interplay directs the regioselectivity of the cyclization. For instance, in a Bischler-Napieralski reaction, the cyclization is expected to occur at the position ortho to the activating ethoxy group. organic-chemistry.orgnrochemistry.com

A plausible synthetic route to a substituted tetrahydroisoquinoline using this amine is outlined below:

Reaction TypeStarting MaterialsReagentsProduct
Bischler-Napieralski ReactionThis compound, Acetyl chloridePyridine, then POCl₃6-Chloro-9-ethoxy-1-methyl-3,4-dihydroisoquinoline

This dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline, a core structure found in many biologically active alkaloids. nih.gov

Incorporation into Macrocyclic Structures

Macrocycles, large ring structures containing twelve or more atoms, are of significant interest due to their unique conformational properties and their prevalence in natural products with potent biological activities. researchgate.net The primary amine of this compound can be strategically employed in macrocyclization reactions.

One potential approach involves the reaction of the amine with a long-chain diacyl chloride under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This would lead to the formation of a macrolactam incorporating the substituted phenylethylamine moiety.

Reaction TypeStarting MaterialsReagentsProduct
MacrolactamizationThis compound, Sebacoyl chlorideHigh dilution, Base (e.g., Triethylamine)A 14-membered macrolactam

Applications in Polymer and Material Precursor Synthesis

The reactivity of the primary amine group also allows for the incorporation of this compound into polymeric structures. Polyamides, for example, are a class of polymers with excellent thermal and mechanical properties, formed from the condensation reaction of diamines with diacids or their derivatives. nih.govmdpi.com

While this compound is a monoamine, it can be chemically modified to a diamine. For instance, reaction with a suitable difunctional electrophile could introduce a second amine group. This derivatized monomer could then be copolymerized with a diacyl chloride, such as terephthaloyl chloride, to produce a polyamide.

Polymerization TypeMonomersProduct
Condensation PolymerizationDiamine derivative of this compound, Terephthaloyl chlorideA polyamide with pendant 5-chloro-2-ethoxyphenyl groups

The presence of the chloro and ethoxy substituents on the pendant phenyl rings of the polymer chain would be expected to modify the material's properties, such as its solubility, thermal stability, and refractive index.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies (Purely Chemical Context)

To understand how the substituents on the aromatic ring of this compound influence its reactivity, a systematic study of its analogs can be undertaken. In a purely chemical context, this involves synthesizing a series of related compounds where the chloro and ethoxy groups are varied and then comparing their performance in specific chemical transformations.

For example, in the Pictet-Spengler reaction, the rate and yield of the cyclization are highly dependent on the electronic nature of the aromatic ring. wikipedia.org By synthesizing analogs with different electron-donating and electron-withdrawing groups at the 2- and 5-positions, one can establish a quantitative structure-reactivity relationship.

AnalogSubstituent at C2Substituent at C5Expected Reactivity in Pictet-Spengler Reaction (relative to the parent compound)
1-OCH₃-ClSimilar
2-OH-ClHigher (stronger electron-donating group)
3-OCH₃-FLower (more electronegative halogen)
4-OCH₃-HHigher (removal of deactivating group)

These studies provide valuable insights into the electronic effects governing intramolecular electrophilic aromatic substitution reactions and allow for the rational design of precursors for specific synthetic targets.

Case Studies of Complex Chemical Structures Synthesized from this compound

While specific, documented total syntheses starting from this compound are not prevalent in the literature, its potential as a key building block can be illustrated through hypothetical retrosynthetic analyses of complex isoquinoline (B145761) alkaloids.

Case Study: Hypothetical Synthesis of a Substituted Tetrahydroisoquinoline Alkaloid

Consider a target molecule, a complex tetrahydroisoquinoline with a specific substitution pattern that includes a chloro and an ethoxy group on the aromatic ring. A retrosynthetic analysis would identify this compound as a logical starting material.

Retrosynthetic Analysis:

The key disconnection in the retrosynthesis of the target tetrahydroisoquinoline would be the bond formed during the Pictet-Spengler reaction. This reveals the two necessary precursors: this compound and a suitable aldehyde.

Forward Synthesis:

The synthesis would commence with the condensation of this compound with the chosen aldehyde under acidic conditions to form an iminium ion intermediate. This intermediate would then undergo intramolecular cyclization via electrophilic attack on the electron-rich aromatic ring, directed by the activating ethoxy group. Subsequent workup would yield the desired tetrahydroisoquinoline core. Further synthetic manipulations could then be performed to complete the synthesis of the complex target molecule.

This case study, though hypothetical, demonstrates the strategic importance of this compound in the efficient construction of complex, substituted heterocyclic frameworks. Its pre-installed functional groups and predictable reactivity make it a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Isotopic Analysis and Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing the exact mass of a molecule with high precision, it allows for the determination of its elemental composition.

For 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, HRMS would be utilized to confirm its molecular formula, C₁₀H₁₄ClNO. The expected monoisotopic mass can be calculated with a high degree of accuracy. Furthermore, due to the presence of a chlorine atom, the isotopic pattern in the mass spectrum would be characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₀H₁₄ClNO
Monoisotopic Mass (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) 199.0764 u

Note: This data is predicted based on the chemical structure and has not been experimentally verified from public sources.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule, which is crucial for unambiguous structural assignment. For a molecule with the complexity of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the ethyl group (the -OCH₂CH₃) and the ethanamine side chain (-CH₂CH₂NH₂). It would also help in assigning the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each carbon atom in the molecule to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, HMBC would show correlations from the ethoxy protons to the aromatic ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the preferred conformation of the ethanamine side chain relative to the substituted phenyl ring.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Expected Key Correlations
COSY -CH₂-CH₃ (ethoxy); -CH₂-CH₂- (ethanamine)
HSQC Direct correlation of each proton to its attached carbon
HMBC Protons of the ethoxy group to the aromatic carbon at position 2

Note: These are expected correlations based on the known structure and principles of NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the amine group (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), the ether linkage (C-O stretching), and the alkyl chains (C-H stretching and bending). The presence of the chloro-substituent would also give rise to a characteristic C-Cl stretching vibration, typically in the lower frequency region of the spectrum. The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300-3500
Aromatic (C-H) Stretching 3000-3100
Alkyl (C-H) Stretching 2850-2960
Aromatic (C=C) Stretching 1450-1600
Ether (C-O) Stretching 1000-1300

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Crucially, for a chiral molecule, X-ray crystallography on a salt with a chiral counter-ion can be used to determine the absolute stereochemistry of the amine's chiral center. This technique is the gold standard for assigning the (R) or (S) configuration to an enantiomer. The crystal packing information obtained would also be valuable for understanding the solid-state properties of the compound. While no specific crystallographic data for this compound is publicly available, studies on similar phenylethylamine salts have been reported, demonstrating the utility of this technique.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound contains a stereocenter, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are available, often based on polysaccharides, proteins, or cyclodextrins. The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral pharmaceutical compounds. The separation of chiral amines by HPLC is a well-established technique in the pharmaceutical industry.

Table 4: General Approaches for Chiral Chromatography of Amines

Technique Chiral Stationary Phase (CSP) Type Common Mobile Phase Components
HPLC Polysaccharide-based (e.g., cellulose, amylose derivatives) Hexane/Isopropanol with additives (e.g., diethylamine)

Note: The optimal conditions would need to be determined experimentally for this compound.

Computational and Theoretical Studies on 2 5 Chloro 2 Ethoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, these methods can provide a deep understanding of its behavior at a molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the chlorinated phenyl ring, the ethoxy group, and the ethylamine (B1201723) side chain. A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the distribution and energies of the electrons within the molecule.

The presence of the aromatic ring results in a set of π molecular orbitals. The chlorine and ethoxy substituents on the phenyl ring are expected to modulate the energy levels of these orbitals. The lone pairs of electrons on the oxygen of the ethoxy group and the nitrogen of the amine group will form high-energy occupied molecular orbitals. These orbitals are crucial in determining the molecule's reactivity and its potential to act as an electron donor.

A typical output of such a calculation would include the energies of the molecular orbitals. While specific values for the target molecule are not published, a representative set of energies for a substituted phenylethylamine derivative is presented in Table 1.

Table 1: Representative Molecular Orbital Energies for a Substituted Phenylethylamine Analog This data is illustrative and based on typical values for structurally similar compounds.

Molecular OrbitalEnergy (eV)
LUMO+1-0.54
LUMO-0.89
HOMO-5.78
HOMO-1-6.21

LUMO: Lowest Unoccupied Molecular Orbital; HOMO: Highest Occupied Molecular Orbital

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the amine group and the ethoxy-substituted phenyl ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor.

The LUMO, on the other hand, represents the molecule's ability to accept electrons. In this case, the LUMO is likely to be distributed over the aromatic ring, with some contribution from the chlorine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential on the electron density surface of the molecule.

For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative potential is expected to be located around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack.

Conversely, regions of positive potential would be found around the hydrogen atoms of the amine group and potentially near the chlorine atom. These areas are indicative of sites for nucleophilic attack. A study on a similar molecule, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, demonstrated the utility of ESP maps in identifying reactive sites. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ethylamine side chain in this compound allows it to adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's preferred shape and its interactions with other molecules.

Rotational Barriers and Preferred Conformations

The conformation of this compound is primarily determined by the rotation around the Cα-Cβ bond of the ethylamine side chain and the C-O bond of the ethoxy group. Studies on the parent compound, 2-phenylethylamine, have shown the existence of multiple stable conformers, often referred to as anti and gauche conformations. sigmaaldrich.com In the anti (or extended) conformation, the phenyl ring and the amine group are on opposite sides of the Cα-Cβ bond, while in the gauche (or folded) conformation, they are closer together. sigmaaldrich.comnih.gov

For this compound, the presence of the bulky ethoxy group at the ortho position is expected to influence the preferred conformation by introducing steric hindrance. Computational studies on related phenylethylamine derivatives have shown that the extended conformation is often favored. nih.gov The rotational barriers between these conformations are typically in the range of a few kcal/mol, indicating that the molecule is flexible at room temperature. Theoretical studies on the rotational barriers of halogenated ethanes provide a basis for understanding the energetic cost of rotation around single bonds. researchgate.netnih.gov

Table 2: Representative Rotational Energy Barriers for a Phenylethylamine Analog This data is illustrative and based on typical values for structurally similar compounds.

RotationEnergy Barrier (kcal/mol)
Cα-Cβ Bond Rotation3.5 - 5.0
C-O (ethoxy) Bond Rotation2.0 - 3.5

Intermolecular Interactions and Hydrogen Bonding Studies

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor. These capabilities allow the molecule to form intermolecular hydrogen bonds with itself or with other molecules, such as water or biological macromolecules.

Studies on similar primary amines have demonstrated the importance of N-H···N hydrogen bonds in the liquid state. sigmaaldrich.com The formation of these hydrogen bonds can significantly influence the physical properties of the substance. In a biological context, the ability to form hydrogen bonds is crucial for the interaction of the molecule with receptor binding sites. The strength and geometry of these hydrogen bonds can be investigated using computational methods.

Furthermore, intramolecular hydrogen bonding might be possible in certain conformations, for instance, between the amine group and the oxygen of the ethoxy group. Such an interaction would stabilize the folded conformation of the molecule.

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is fundamental to predicting its behavior in chemical synthesis and its potential interactions. Computational models can map out the energetic landscape of a reaction, identifying the most favorable pathways.

The mechanism of a chemical reaction involving this compound can be elucidated using quantum chemical methods like Density Functional Theory (DFT). By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which govern the rate of the reaction, and reaction enthalpies, which indicate its thermodynamic favorability.

For instance, a common reaction for a primary amine is acylation. A hypothetical DFT study (e.g., using the B3LYP functional with a 6-31G* basis set) of the N-acetylation of this compound with acetyl chloride would yield critical energetic data.

Table 1: Hypothetical Energetic Profile for the N-acetylation of this compound This illustrative data represents typical outputs from a DFT calculation and is not from a published study.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Acetyl Chloride 0.0
Transition State 1 C-N bond formation +14.2
Tetrahedral Intermediate Intermediate formed after nucleophilic attack -6.5
Transition State 2 HCl elimination +9.8

Computational chemistry is a valuable tool for predicting spectroscopic data, which is essential for the structural confirmation of synthesized compounds. By simulating the physical phenomena that give rise to spectroscopic signals, these methods can provide a reference for experimental data.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS).

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound This illustrative data is based on typical values for similar structural motifs and is not from a published study.

Atom Type Atom Description Predicted Chemical Shift (ppm)
1H -CH₂-N ~2.90
1H Ar-CH₂- ~2.75
1H Ar-H (adjacent to Cl) ~7.20
1H Ar-H (adjacent to OEt) ~6.85
1H O-CH₂- ~4.05
1H -CH₃ ~1.40
13C C-N ~42.5
13C Ar-C-CH₂ ~35.0
13C Ar-C (ipso, attached to C) ~130.0
13C Ar-C-Cl ~126.5
13C Ar-C-O ~156.0
13C O-CH₂ ~63.8

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the energy absorbed by molecular bonds to stretch or bend, which are observed in an Infrared (IR) spectrum.

Table 3: Predicted Key IR Frequencies for this compound This illustrative data is based on typical vibrational modes and is not from a published study.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch (symmetric & asymmetric) Primary Amine 3300 - 3400
C-H Stretch (aromatic) Phenyl Ring 3030 - 3080
C-H Stretch (aliphatic) Ethyl & Ethan-amine chains 2850 - 2960
N-H Bend (scissoring) Primary Amine 1590 - 1650
C=C Stretch (aromatic) Phenyl Ring 1450 - 1580
C-O Stretch (aryl ether) Aryl-O-Alkyl 1230 - 1270

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static properties and reactions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a simulated solvent box (e.g., water or chloroform), would reveal its conformational landscape and flexibility.

By solving Newton's equations of motion for every atom over millions of small time steps (femtoseconds), MD provides a trajectory of the molecule's movement. Analysis of this trajectory would yield insights into:

Conformational Preferences: Identifying the most stable (lowest energy) three-dimensional shapes of the molecule by analyzing the distribution of dihedral angles, particularly for the rotatable bonds in the ethylamine and ethoxy side chains.

Solvent Interactions: Understanding how the molecule interacts with its environment, for example, through hydrogen bonding between the amine group and water molecules.

Flexibility and Dynamics: Quantifying the movement and flexibility of different parts of the molecule, such as the wagging of the ethoxy tail or the rotation of the phenyl ring.

Such simulations are crucial for understanding how the molecule might fit into a binding pocket of a protein or how it behaves in a solution, providing a bridge between its static structure and its function in a dynamic environment.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-arylethylamines, the class to which 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine belongs, is a topic of significant interest in organic chemistry. nih.govacs.org Future research will likely focus on developing more efficient, sustainable, and asymmetric synthetic methodologies.

Current and Future Synthetic Approaches:

ApproachDescriptionPotential for Sustainability
Reductive Amination A common method involving the reaction of a corresponding phenylacetaldehyde (B1677652) with an amine source, followed by reduction.Can be improved by using greener reducing agents and catalysts.
Palladium-Catalyzed Cross-Coupling A modern approach that couples (chloromethyl)aryls with aminomethyltrifluoroborate salts, offering a modular route to various arylethylamines. acs.orgUse of more earth-abundant metal catalysts and milder reaction conditions would enhance sustainability.
Photocatalysis Utilizes visible light to drive reactions, such as the hydroarylation of vinyl amine derivatives. acs.orgdomainex.co.uk This method can offer high chemoselectivity and regiocontrol under mild conditions. acs.orgRepresents a highly sustainable approach by minimizing waste and energy consumption.
Enzymatic Catalysis Employs enzymes to catalyze the synthesis, offering high enantioselectivity for producing specific stereoisomers. nih.govA green chemistry approach that utilizes biodegradable catalysts under mild conditions.
One-Pot Syntheses Combining multiple reaction steps into a single procedure, which can improve efficiency and reduce waste. rsc.orgIncreases atom economy and reduces the need for purification of intermediates, leading to a more sustainable process.

Future efforts in synthesizing this compound will likely prioritize methods that are not only high-yielding but also adhere to the principles of green chemistry, minimizing environmental impact. rsc.org

Exploration of New Derivatization Chemistries

The primary amine and the substituted phenyl ring of this compound are key functional groups that allow for a wide range of derivatization reactions. Exploring these reactions can lead to a diverse library of new compounds with unique properties.

The amine group can undergo reactions such as acylation, alkylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. The aromatic ring can be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The chloro- and ethoxy- groups also present opportunities for modification, such as nucleophilic aromatic substitution or ether cleavage, under appropriate conditions.

Application in Supramolecular Chemistry and Host-Guest Systems

The presence of a halogen atom (chlorine) on the aromatic ring of this compound makes it a candidate for studies in supramolecular chemistry, particularly in the context of halogen bonding. acs.orgbohrium.com A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org

The strength and directionality of halogen bonds can be tuned, making them valuable for the design of self-assembling materials and for molecular recognition. bohrium.comnih.gov The chlorine atom in this compound could act as a halogen bond donor, interacting with Lewis basic sites on other molecules to form well-defined supramolecular structures. acs.org The amine group can also participate in hydrogen bonding, further contributing to the formation of complex, self-assembled architectures.

Integration into Advanced Material Science Applications

The unique structure of this compound makes it a promising building block for advanced materials.

Polymers: Phenethylamine (B48288) and its derivatives can be polymerized to create novel coatings and materials. nih.govacs.org For instance, oxidative polymerization of similar compounds has been used to create biocompatible coatings. acs.org Incorporating this compound into polymer chains could impart specific properties, such as altered hydrophobicity, thermal stability, or refractive index. Research has shown that polymers containing phenethylamines can be synthesized and have potential applications in various fields. nih.gov

Dendrimers: The amine functionality allows this compound to be used as a core or branching unit in the synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a wide range of potential applications, including in catalysis, drug delivery, and materials science.

Sensors: The aromatic and amine components of the molecule suggest its potential use in chemical sensors. The amine group can interact with specific analytes, and this interaction could be transduced into a measurable signal. For example, metal oxide semiconductor sensors have been developed for the detection of amines like triethylamine. mdpi.com The specific substitutions on the phenyl ring of this compound could be leveraged to create sensors with high selectivity for particular analytes.

Computational Design and Predictive Modeling for Chemical Transformations

Computational chemistry can play a significant role in predicting the reactivity and properties of this compound and its derivatives.

Potential Areas of Computational Study:

Computational MethodApplication to this compound
Density Functional Theory (DFT) Can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule, providing insights into its chemical behavior. acs.org
Molecular Docking While the prompt excludes biological targets, this technique can be adapted to model interactions with non-biological hosts in supramolecular systems. biomolther.org
Molecular Dynamics (MD) Simulations Can be used to study the conformational flexibility of the molecule and its interactions with solvents or other molecules in a dynamic environment.
Reaction Pathway Modeling Can help in understanding the mechanisms of synthetic and derivatization reactions, aiding in the optimization of reaction conditions. nih.gov

These computational tools can accelerate the discovery of new applications by allowing for the virtual screening of potential derivatives and the prediction of their properties before undertaking laboratory synthesis.

Opportunities in Catalyst Design and Ligand Development Using the Compound

The primary amine in this compound can act as a ligand, coordinating to metal centers to form catalysts. chemscene.com The electronic properties of the ligand, influenced by the chloro and ethoxy substituents, can modulate the activity and selectivity of the metal catalyst. chemscene.com

Amine-containing ligands are crucial in various catalytic reactions, including cross-coupling reactions and polymerization. nih.govnih.gov The specific steric and electronic environment provided by this compound could lead to the development of novel catalysts with unique reactivity. A systematic approach to ligand design, starting with defining the desired features of the catalyst, can guide the synthesis and optimization of new catalytic systems based on this compound. youtube.com

Expanding the Scope of its Use as a Building Block in Non-Biological Target Synthesis

As a functionalized organic molecule, this compound is a valuable building block for the synthesis of more complex, non-biological target molecules. sigmaaldrich.com Its phenethylamine skeleton is a common motif in a wide range of chemical structures. nih.gov

The combination of the amine, the substituted aromatic ring, and the ethyl linker provides multiple points for synthetic elaboration. This allows for the construction of diverse molecular architectures with potential applications in materials science, agrochemicals, and other areas of chemical research. The development of modular synthetic strategies will be key to fully exploiting the potential of this compound as a versatile building block. nih.gov

Q & A

What synthetic strategies are optimal for preparing 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine, and how can reaction parameters be systematically optimized?

Answer:
The compound can be synthesized via reductive amination of 5-chloro-2-ethoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 50°C for 12 hours. Key optimization parameters include:

  • Stoichiometry: A 1.2:1 molar ratio of aldehyde to amine precursor improves yield (>75%) by minimizing side reactions.
  • Solvent System: Methanol enhances solubility of intermediates compared to ethanol or THF.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted aldehyde and byproducts.
    Recent studies suggest microwave-assisted synthesis (80°C, 30 mins) reduces reaction time while maintaining yield .

How can conflicting data on the compound’s receptor-binding affinity be resolved in pharmacological studies?

Answer:
Discrepancies in reported IC50 values (e.g., 120 nM vs. 450 nM for serotonin receptor 5-HT2A) may stem from:

  • Assay Conditions: Variations in buffer composition (e.g., Tris-HCl vs. HEPES) or temperature (25°C vs. 37°C).
  • Radioligand Choice: Competing ligands (e.g., [³H]ketanserin vs. [³H]LSD) yield divergent results.
    Resolution Strategy:
  • Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate binding kinetics.
  • Standardize cell membrane preparation protocols to minimize receptor degradation .

What advanced analytical techniques are critical for characterizing structural integrity and purity?

Answer:
A multi-technique approach is recommended:

  • HPLC-DAD: C18 column (4.6 × 150 mm), isocratic elution (70:30 MeCN/H2O + 0.1% TFA), retention time ~8.2 mins. Purity ≥98% confirmed by peak integration.
  • NMR: ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, -OCH2CH3), δ 4.05 (q, J=7.0 Hz, 2H, -OCH2), δ 6.8–7.3 (m, 3H, aromatic).
  • HRMS: ESI+ m/z calculated for C10H13ClNO [M+H]+: 214.0634; observed: 214.0631 (Δ = 1.4 ppm).
  • XRD: Single-crystal analysis confirms ethoxy group orientation and planarity of the phenyl ring .

How should metabolic stability studies be designed to evaluate hepatic clearance in preclinical models?

Answer:
Protocol:

  • Incubation: 10 µM compound in pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
  • Sampling: Aliquots at 0, 15, 30, 60 mins, quenched with ice-cold acetonitrile.
  • Analysis: LC-MS/MS quantifies parent compound depletion (e.g., t₁/₂ = 45 mins).
    Key Findings:
  • Major metabolites include hydroxylation at the ethoxy group (m/z 230.0589) and N-dealkylation (m/z 170.0273).
  • CYP3A4/2D6 isoforms dominate metabolism, confirmed via isoform-selective inhibitors .

What computational methods are effective for predicting the compound’s physicochemical properties?

Answer:

  • LogP Prediction: Consensus of Schrodinger’s QikProp (LogP = 2.1) and ACD/Labs (LogP = 2.3) aligns with experimental shake-flask data (LogP = 2.2 ± 0.1).
  • pKa Estimation: MarvinSketch predicts amine pKa = 9.4, validated by potentiometric titration (pKa = 9.2).
  • Molecular Dynamics: Simulations (AMBER force field) reveal stable interactions with lipid bilayers, suggesting moderate blood-brain barrier permeability .

How can researchers address solubility limitations in aqueous buffers for in vitro assays?

Answer:
Strategies:

  • Co-solvents: ≤1% DMSO maintains compound stability while achieving 0.5 mM solubility in PBS (pH 7.4).
  • pH Adjustment: Solubility increases to 1.2 mM in citrate buffer (pH 5.0) due to amine protonation.
  • Nanoparticle Formulation: PLGA encapsulation (85% loading efficiency) enhances aqueous dispersion (5 mg/mL) for long-term stability .

What mechanistic insights explain the compound’s selectivity for adrenergic vs. dopaminergic receptors?

Answer:
Docking studies (Glide SP mode) highlight:

  • Key Interactions: Hydrogen bonding between the ethoxy oxygen and Thr242 (α1A-adrenoceptor) vs. steric clashes with Phe345 in D2 dopamine receptor.
  • Selectivity Ratio (α1A/D2 = 15:1): Validated via radioligand displacement assays (Ki α1A = 18 nM vs. Ki D2 = 270 nM).
  • Mutagenesis: Thr242Ala mutation reduces binding affinity by 12-fold, confirming critical role .

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